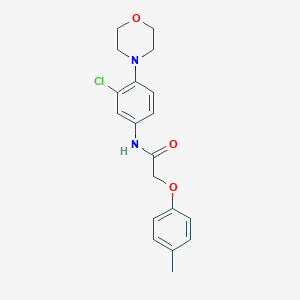
3-(2-pyridinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PQ or PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It has become an important tool in the study of EGFR-mediated signaling pathways and has potential applications in cancer research.
Wirkmechanismus
3-(2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-pyridinyl)-4(3H)-quinazolinone is its specificity for EGFR, which allows for the selective inhibition of EGFR-mediated signaling pathways. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, 3-(2-pyridinyl)-4(3H)-quinazolinone has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-pyridinyl)-4(3H)-quinazolinone. One area of interest is the development of new analogs with improved stability and solubility. Another area of interest is the use of 3-(2-pyridinyl)-4(3H)-quinazolinone in combination with other therapies, such as immunotherapy or targeted therapies, to enhance its efficacy. Additionally, 3-(2-pyridinyl)-4(3H)-quinazolinone could be used to study the role of EGFR in other diseases, such as Alzheimer's disease or inflammatory disorders.
Synthesemethoden
The synthesis of 3-(2-pyridinyl)-4(3H)-quinazolinone involves the reaction of 2-aminopyridine with anthranilic acid in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with a substituted aniline to yield 3-(2-pyridinyl)-4(3H)-quinazolinone. This method has been optimized to produce high yields and purity of 3-(2-pyridinyl)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its ability to inhibit EGFR signaling. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.
Eigenschaften
Produktname |
3-(2-pyridinyl)-4(3H)-quinazolinone |
|---|---|
Molekularformel |
C13H9N3O |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |
InChI-Schlüssel |
IDTVSIRWEVWAFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253074.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)